Longer Activation Wavelength for Deeper Tissue Penetration
Motexafin lutetium (Optrin) exhibits a Q-band absorption peak at 732 nm, significantly red-shifted compared to first-generation photosensitizers like Photofrin (630 nm) [1]. This longer wavelength allows deeper light penetration into tissue, with studies in canine pelvic tissue demonstrating effective treatment depths of less than 5 mm for microscopic residual disease using 730 nm light activation [2]. In contrast, Photofrin's 630 nm activation limits effective treatment depth to approximately 1-3 mm [3]. This wavelength advantage translates to a class-level inference of improved therapeutic reach for sub-surface lesions.
| Evidence Dimension | Activation wavelength (nm) and corresponding tissue penetration capability |
|---|---|
| Target Compound Data | 732 nm; effective treatment depth <5 mm in pelvic tissue |
| Comparator Or Baseline | Photofrin: 630 nm; effective depth ~1-3 mm |
| Quantified Difference | +102 nm wavelength shift; ~2-3x greater therapeutic depth potential |
| Conditions | Spectrophotometric measurement for wavelength; canine preclinical PDT model for depth |
Why This Matters
Deeper light penetration directly expands the range of treatable tumor sizes and locations, making Optrin a more versatile choice for interstitial PDT applications.
- [1] Zhu TC, Finlay JC, Hahn SM. Determination of the distribution of light, optical properties, drug concentration, and tissue oxygenation in-vivo in human prostate during motexafin lutetium-mediated photodynamic therapy. J Photochem Photobiol B. 2005;79(3):231-241. View Source
- [2] Hsi RA, Kapatkin A, Strandberg J, et al. Photodynamic therapy with motexafin lutetium for rectal cancer: a preclinical model in the dog. J Surg Res. 2006;135(2):306-310. View Source
- [3] Allison RR, Moghissi K. Photodynamic Therapy (PDT): PDT Mechanisms. Clin Endosc. 2013;46(1):24-29. View Source
